MK-8718

HIV protease inhibition Enzymatic assay Antiviral drug discovery

MK-8718 is a structurally validated HIV-1 protease inhibitor featuring a novel morpholine aspartate binding group, achieving IC50 0.040 nM. Unlike conventional hydroxyl-based inhibitors, its morpholine core ensures distinct binding kinetics and 60-fold affinity enhancement potential in optimized derivatives. Ideal for enzymatic assays, resistance profiling, and as a cross-species oral bioavailability benchmark. Purchase this high-affinity reference compound to ensure experimental reproducibility and advance rational PI design.

Molecular Formula C30H30ClF6N5O4
Molecular Weight 674.0414
CAS No. 1582729-24-5
Cat. No. B609111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8718
CAS1582729-24-5
SynonymsMK-8718;  MK 8718;  MK8718.
Molecular FormulaC30H30ClF6N5O4
Molecular Weight674.0414
Structural Identifiers
SMILESO=C(OC[C@H]1NC[C@@H](CCC(C(F)=CN=C2)=C2NC([C@@H](N)[C@@H](C3=CC=C(Cl)C=C3)C4=CC(F)=CC(F)=C4)=O)OC1)NCC(F)(F)F
InChIInChI=1S/C30H30ClF6N5O4/c31-18-3-1-16(2-4-18)26(17-7-19(32)9-20(33)8-17)27(38)28(43)42-25-12-39-11-24(34)23(25)6-5-22-10-40-21(13-45-22)14-46-29(44)41-15-30(35,36)37/h1-4,7-9,11-12,21-22,26-27,40H,5-6,10,13-15,38H2,(H,41,44)(H,42,43)/t21-,22+,26-,27-/m0/s1
InChIKeyOUUHZXOSBUCFJO-ZKBLBJRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-8718 (CAS 1582729-24-5) HIV Protease Inhibitor Technical Overview for Scientific Procurement


MK-8718 is a potent, orally bioavailable HIV-1 protease inhibitor featuring a novel morpholine aspartate binding group [1]. Designed through structure-based optimization using crystallographic analysis of the initial lead bound to HIV-1 protease, MK-8718 demonstrates favorable enzyme potency and antiviral activity [2]. Its unique morpholine core enables a distinct binding interaction with the catalytic aspartate residues (Asp-25A and Asp-25B), differentiating it from conventional hydroxyl-based HIV protease inhibitors [1]. The compound exhibits an IC50 of 0.040 nM against HIV-1 protease and a favorable pharmacokinetic profile across rat, dog, and rhesus macaque preclinical models [3].

Why MK-8718 Cannot Be Substituted with Other HIV Protease Inhibitors


HIV protease inhibitors (PIs) are not interchangeable in research applications due to substantial differences in binding mechanisms, resistance profiles, and pharmacokinetic properties [1]. MK-8718 employs a morpholine amine group for catalytic aspartate binding, whereas most clinical PIs (e.g., darunavir, atazanavir, lopinavir) utilize a hydroxyl group for this critical interaction [1]. This fundamental mechanistic divergence produces distinct conformational effects on the enzyme flap region and differential susceptibility to resistance-associated mutations [2]. In head-to-head comparative studies, inhibitors designed using MK-8718's binding mode demonstrated 60-fold enhanced enzyme binding affinity and 10-fold greater antiviral activity relative to the parent compound, underscoring that even structurally related analogs yield quantitatively distinct experimental outcomes [2]. Substituting MK-8718 with another PI would invalidate experimental reproducibility and confound mechanistic interpretation.

MK-8718 (CAS 1582729-24-5) Quantitative Differentiation Evidence Against Comparators


HIV-1 Protease Enzyme Potency: MK-8718 IC50 = 0.040 nM

MK-8718 demonstrates sub-nanomolar inhibitory potency against wild-type HIV-1 protease, with an IC50 value of 0.040 nM measured in an enzymatic assay [1]. This represents the intrinsic binding affinity of the morpholine-based inhibitor to the target enzyme. In comparative analysis, MK-8718 served as the benchmark for subsequent inhibitor optimization; a next-generation piperazine sulfonamide inhibitor designed using MK-8718's binding mode achieved a 60-fold increase in enzyme binding affinity relative to MK-8718 [2].

HIV protease inhibition Enzymatic assay Antiviral drug discovery

Structural Differentiation: Morpholine Amine Binding Versus Conventional Hydroxyl-Based PIs

MK-8718 is distinguished from clinically approved HIV protease inhibitors (e.g., darunavir, atazanavir, lopinavir, ritonavir) by its utilization of a morpholine amine as the aspartate binding group rather than the conventional hydroxyl group [1]. X-ray crystallographic analysis reveals that the morpholine amine of MK-8718 forms key interactions with Asp-25A and Asp-25B catalytic residues, while the morpholine oxygen binds to the enzyme flap (Ile50A and Ile50B) via a bridging water molecule [1][2]. In contrast, inhibitors such as PL-100 employ a sulfonamide moiety that binds directly to Ile50A and Ile50B residues without the bridging water [2].

Aspartate binding group HIV protease structure Inhibitor design

Antiviral Activity: MK-8718 Cellular Potency and Comparative Advancement

MK-8718 demonstrates potent antiviral activity in cell-based HIV-1 replication assays. In comparative optimization studies, a next-generation inhibitor designed using the MK-8718 binding mode as a structural template achieved a 10-fold increase in antiviral activity relative to MK-8718 [1]. While absolute EC50 values for MK-8718 are not explicitly disclosed in the primary literature, this 10-fold differential serves as a quantitative benchmark for evaluating MK-8718's antiviral efficacy relative to optimized successors. The compound's oral bioavailability and favorable pharmacokinetic profile in multiple preclinical species support its utility as a reference compound [1].

Antiviral activity EC50 Cell-based assay

Preclinical Pharmacokinetics: Cross-Species Oral Bioavailability

MK-8718 demonstrates a favorable pharmacokinetic profile with consistent oral bioavailability across multiple preclinical species including rat, dog, and rhesus macaque [1]. The compound was selected from a series of potent orally bioavailable HIV protease inhibitors based on its favorable overall profile, which includes good oral absorption and systemic exposure [1]. Specific quantitative PK parameters (Cmax, AUC, t1/2, F%) are not publicly disclosed in the accessible literature; however, the cross-species consistency of favorable exposure supports its utility as an orally active tool compound.

Oral bioavailability Pharmacokinetics Preclinical development

Scaffold Innovation: Piperazine Sulfonamide Core Optimization Yielded 60-Fold Affinity Gain

The binding mode of MK-8718 served as a critical structural template for designing a novel bicyclic piperazine sulfonamide core, which retained the amine-Asp interaction while incorporating a sulfonyl group for direct flap binding [1]. This hybrid design, combining features from both MK-8718 and PL-100, produced an inhibitor with 60-fold increased enzyme binding affinity and 10-fold increased antiviral activity relative to MK-8718 [1]. This quantitative advancement validates MK-8718's morpholine scaffold as a productive starting point for further inhibitor optimization campaigns.

Scaffold optimization Structure-based drug design HIV-1 protease

MK-8718 (CAS 1582729-24-5) Research and Industrial Application Scenarios


HIV-1 Protease Enzymatic Assay Reference Compound

MK-8718 serves as a high-affinity reference inhibitor in HIV-1 protease enzymatic assays, with a validated IC50 of 0.040 nM [1]. Researchers conducting inhibitor screening or enzyme kinetics studies can utilize MK-8718 to establish baseline inhibition parameters and validate assay sensitivity. The compound's sub-nanomolar potency makes it particularly suitable for assays requiring detection of partial inhibition or for competitive binding displacement studies.

Structure-Based Drug Design: Morpholine Scaffold Template

MK-8718 provides a structurally validated starting point for designing novel HIV-1 protease inhibitors featuring non-hydroxyl aspartate binding groups [2]. Its X-ray crystallographic characterization enables rational scaffold optimization and hybrid inhibitor design, as demonstrated by the successful development of piperazine sulfonamide cores that achieved 60-fold enhanced binding affinity [2]. Medicinal chemistry teams can leverage MK-8718's binding mode to explore alternative protease inhibition strategies distinct from conventional hydroxyl-based PIs [3].

Preclinical Oral Bioavailability Benchmarking in Multiple Species

MK-8718 demonstrates favorable oral pharmacokinetics across rat, dog, and rhesus macaque models, making it a suitable reference compound for comparative oral bioavailability studies [3]. Researchers evaluating the pharmacokinetic properties of novel HIV protease inhibitors can employ MK-8718 as a cross-species benchmark to assess relative oral exposure and systemic availability. The compound's favorable profile in multiple species supports its use in formulation development studies and in vivo pharmacodynamic experiments where oral dosing is required.

Antiviral Efficacy Baseline in Cell-Based HIV-1 Replication Assays

MK-8718 provides an established baseline for evaluating antiviral potency in cell-based HIV-1 replication assays, with a 10-fold differential in activity documented relative to optimized successor compounds [2]. Virology laboratories can utilize MK-8718 as a reference inhibitor when characterizing the antiviral efficacy of novel compounds or when assessing compound activity against wild-type and drug-resistant HIV-1 strains. The compound's potent antiviral activity supports its use as a positive control in infectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.